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Osmium(III) chloride trihydrate

Cat. No.: B591551
CAS No.: 135296-80-9
M. Wt: 350.625
InChI Key: UACQLNPCDXDCID-UHFFFAOYSA-K
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Description

Significance of Osmium(III) Compounds in Coordination and Catalytic Chemistry

Osmium compounds, in general, are recognized for their diverse oxidation states, which makes them versatile in forming a wide array of coordination complexes. ebsco.com These complexes are at the heart of many catalytic processes. Osmium(III) chloride trihydrate, specifically, serves as a precursor for creating dichlorodihydridoosmium complexes and is an efficient catalyst for alkane oxidation when used with pyridine (B92270) and hydrogen peroxide. fishersci.cafuncmater.com Its ability to enhance reaction rates and selectivity is crucial in the synthesis of fine chemicals and pharmaceuticals. chemimpex.com The catalytic applications of osmium compounds extend to processes like hydroformylation and the oxidation of alcohols to carbonyls.

Historical Development of Osmium(III) Chloride Research

The story of osmium began in 1803 when English chemist Smithson Tennant discovered the element in the residue of crude platinum dissolved in aqua regia. ebsco.comwikipedia.orgshef.ac.ukchemicool.com He named it "osmium" from the Greek word "osme," meaning smell, due to the distinctive odor of its volatile oxide. wikipedia.orgshef.ac.ukchemicool.com Early research on osmium compounds was driven by their catalytic potential, with osmium being an early, albeit expensive, catalyst in the Haber-Bosch process for ammonia (B1221849) synthesis. wikipedia.org

The synthesis of osmium(III) chloride can be achieved by the direct reaction of osmium metal with chlorine or by heating osmium(IV) chloride. wikipedia.org The trihydrate form is created when water is present in these reactions. Over time, research has shifted towards exploring the specific applications of its various compounds, including the trihydrated chloride, in more specialized areas of chemistry.

Current Research Imperatives and Future Directions for this compound

Current research on this compound is focused on several key areas. A significant area of investigation is its application in materials science for developing osmium-based materials with unique electrical properties for use in advanced electronic devices and sensors. chemimpex.com In organic synthesis, it continues to be explored as a catalyst for creating complex organic molecules. chemimpex.commedchemexpress.commedchemexpress.com

Another promising avenue of research is in medicinal chemistry. Studies are investigating the potential anticancer properties of osmium compounds derived from this compound. The mechanism of action is thought to involve the hydrolysis of the compound to form reactive species that can interact with DNA in cancer cells. Future research will likely focus on designing more effective and selective osmium-based catalysts and therapeutic agents, as well as exploring its role in the development of novel materials.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula OsCl₃·3H₂O
Molecular Weight 350.63 g/mol
Appearance Dark green to black crystals wikipedia.org
CAS Number 135296-80-9
Solubility in Water Soluble samaterials.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H6O3Os B591551 Osmium(III) chloride trihydrate CAS No. 135296-80-9

Properties

IUPAC Name

osmium;trichloride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOGQOKSNTNPR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[Cl-].[Cl-].[Cl-].[Os]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H6O3Os-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Osmium Iii Chloride Trihydrate

Direct Chlorination of Osmium Metal: Process Optimization and Purity Considerations

The direct reaction of osmium metal with chlorine gas is a primary method for producing osmium chlorides. wikipedia.org The reaction is represented by the equation: 2Os + 3Cl₂ → 2OsCl₃ wikipedia.org

However, the formation of other osmium chlorides, particularly the higher oxidation state Osmium(IV) chloride (OsCl₄), makes process control essential. wikipedia.org

Controlled Atmospheric Conditions and Temperature Profiles in Synthesis

The direct chlorination of osmium is highly sensitive to temperature and the concentration of the chlorine gas atmosphere. To selectively synthesize Osmium(III) chloride, a precise temperature profile must be maintained. The synthesis of the higher oxidation state Osmium(IV) chloride also proceeds via direct chlorination, typically at elevated temperatures. wikipedia.org Therefore, maintaining a moderate temperature range is critical to favor the formation of the Os(III) state.

The control of the chlorine atmosphere is equally crucial. A stoichiometric or slight excess of chlorine is required for the reaction to proceed efficiently. However, a large excess of chlorine can promote the formation of OsCl₄. The reaction is typically carried out in a sealed tube furnace, allowing for precise control over both the temperature gradient and the flow rate of the chlorine gas.

Strategies for Preventing Higher Oxidation State Formation

Preventing the formation of higher oxidation state osmium species, such as Osmium(IV) chloride and the highly toxic, volatile Osmium tetroxide (OsO₄), is a primary concern. wikipedia.orgharvard.edu The formation of OsCl₄ is a competing reaction during direct chlorination. wikipedia.org

Strategies to mitigate these side reactions include:

Strict Temperature Control: As higher temperatures favor the formation of OsCl₄, maintaining the reaction temperature within a specific, lower-energy regime is paramount.

Gas Phase Composition Management: Regulating the partial pressure of chlorine gas can shift the reaction equilibrium away from the formation of OsCl₄.

Exclusion of Oxygen: The presence of oxygen in the reaction system can lead to the formation of OsO₄, a hazardous and undesirable byproduct. harvard.eduuthsc.edu Therefore, the reaction must be conducted under an oxygen-free atmosphere.

ParameterCondition for OsCl₃ SynthesisRationale
Temperature ModerateAvoids formation of higher oxidation state OsCl₄. wikipedia.org
Atmosphere Controlled Cl₂Prevents over-chlorination to OsCl₄. wikipedia.org
Oxygen ExcludedPrevents formation of volatile and toxic OsO₄. harvard.eduuthsc.edu

Thermal Decomposition of Osmium(IV) Chloride: Enhanced Purity and Byproduct Management

An alternative route to Osmium(III) chloride involves the thermal decomposition of Osmium(IV) chloride. wikipedia.org This method can yield a product of high purity if the decomposition conditions are carefully managed. The reaction proceeds as follows: 2OsCl₄ → 2OsCl₃ + Cl₂ wikipedia.org

Mechanistic Studies of Disproportionation Reactions

The thermal conversion of OsCl₄ to OsCl₃ is a decomposition reaction where the Os(IV) center is reduced to Os(III) with the concomitant release of chlorine gas. wikipedia.org It is not a disproportionation reaction, which would involve simultaneous oxidation and reduction of the same species. The mechanism involves the breaking of Os-Cl bonds at elevated temperatures, leading to the thermodynamically more stable Os(III) chloride at that temperature and the liberation of elemental chlorine. This decomposition typically occurs at temperatures around 323°C. americanelements.com

Impact of Inert Atmospheres on Thermal Stability and Yield

MethodPrecursorKey ConditionAdvantage
Thermal Decomposition Osmium(IV) chlorideHeat (~323°C) wikipedia.orgamericanelements.comHigh purity product
Atmosphere Control Flowing Inert Gas (e.g., Ar, N₂)Removes Cl₂ byproductDrives reaction to completion, increases yield

Reduction of Higher Oxidation State Osmium Precursors

The reduction of readily available, higher oxidation state osmium compounds, particularly Osmium tetroxide (OsO₄), provides a versatile pathway to Osmium(III) chloride and other osmium complexes.

Several reducing agents and conditions can be employed:

Reduction with Thionyl Chloride: Osmium tetroxide can be reduced with thionyl chloride (SOCl₂) to produce Osmium(IV) chloride. wikipedia.org This OsCl₄ can then be isolated and subjected to thermal decomposition as described in section 2.2. OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ wikipedia.org

Reduction in Hydrochloric Acid: Dissolving OsO₄ in concentrated hydrochloric acid leads to the formation of the hexachloroosmate(IV) anion, [OsCl₆]²⁻. wikipedia.org This process involves the reduction of Os(VIII) to Os(IV). Further reduction steps would be necessary to achieve the Os(III) state. OsO₄ + 10 HCl → H₂OsCl₆ + 2 Cl₂ + 4 H₂O wikipedia.org

Reduction with Molecular Hydrogen: In the presence of ligands, osmium tetroxide can be reduced by molecular hydrogen (H₂). nih.gov While this method often targets Os(VI) complexes, it demonstrates the feasibility of using H₂ for reducing higher oxidation state osmium species. nih.gov

Reduction using Sodium Hydrosulfite: Lower-valent osmium species can be generated by the reduction of OsO₄ using agents like sodium hydrosulfite. orgsyn.org

The selection of the reducing agent and reaction conditions allows for targeting specific oxidation states of osmium, providing a flexible approach to the synthesis of compounds like Osmium(III) chloride hydrate (B1144303).

PrecursorReducing Agent/MethodIntermediate/ProductReference
Osmium tetroxideThionyl chlorideOsmium(IV) chloride wikipedia.org
Osmium tetroxideHydrochloric acidHexachloroosmate(IV) wikipedia.org
Osmium tetroxideMolecular Hydrogen (with ligands)Osmium(VI) complexes nih.gov
Osmium tetroxideSodium HydrosulfiteLower-valent osmium species orgsyn.org

Hydrolysis of Osmium Tetroxide in Acidic Media

The synthesis of osmium(III) chloride from osmium tetroxide (OsO₄) in acidic media is not a direct hydrolysis but rather a multi-step process involving the initial formation of an osmium(IV) species. Osmium tetroxide, a volatile and highly toxic compound, readily dissolves in concentrated hydrochloric acid. In this acidic and chloride-rich environment, OsO₄ is reduced, and coordination of chloride ions occurs to form the stable hexachloroosmate(IV) anion, [OsCl₆]²⁻. wikipedia.orgwikipedia.org

Alternatively, reduction in a chloride-containing medium can yield the aquated osmium(IV) species, [OsCl₅(H₂O)]⁻. researchgate.net These osmium(IV) complexes are stable intermediates that can then be isolated and subsequently reduced to the desired osmium(III) state in a separate step, as detailed in the following section. This method is advantageous as it utilizes the commercially available and common starting material, osmium tetroxide.

Reduction of Osmium(VI) and Osmium(IV) Compounds

The most direct and common method for preparing anhydrous osmium(III) chloride is through the thermal decomposition of osmium(IV) chloride (OsCl₄). wikipedia.org By heating solid OsCl₄ in a controlled environment, it decomposes to yield solid osmium(III) chloride and chlorine gas.

The reaction is as follows: 2 OsCl₄(s) → 2 OsCl₃(s) + Cl₂(g) wikipedia.org

This method is straightforward but requires the prior synthesis or sourcing of osmium(IV) chloride.

The reduction from the Os(VI) oxidation state to Os(III) is also a viable synthetic pathway. While direct reduction of an osmium(VI) chloride species is less commonly documented for the synthesis of OsCl₃, studies on related compounds demonstrate the feasibility of this transformation. For instance, osmium(VI) nitrido complexes have been successfully reduced to osmium(III) ammine complexes using reducing agents like glutathione. ulb.ac.be This indicates that with the appropriate choice of reducing agent and reaction conditions, osmium(VI) precursors could be used to synthesize osmium(III) chloride. The synthesis of some osmium(II) complexes even starts from OsCl₃, using solvents like ethylene (B1197577) glycol as a reductant, highlighting the delicate control needed to stop the reduction at the desired +3 oxidation state. mdpi.com

Reduction Method Precursor Product Key Conditions Byproduct
Thermal DecompositionOsmium(IV) chloride (OsCl₄)Anhydrous Osmium(III) chloride (OsCl₃)HeatingChlorine (Cl₂)
Chemical ReductionOsmium(VI) ComplexesOsmium(III) ComplexesReducing Agent (e.g., thiols)Oxidized reductant

Hydration Protocols for Anhydrous Osmium(III) Chloride: Achieving Analytical Grade Material

Anhydrous osmium(III) chloride typically appears as black-brown crystals. wikipedia.org The commercially sought-after Osmium(III) chloride trihydrate (OsCl₃·3H₂O), which presents as dark green crystals, is prepared through the controlled hydration of this anhydrous form. wikipedia.org

The process involves dissolving the anhydrous OsCl₃ in water. As a water-soluble crystalline solid, the anhydrous salt readily dissolves to form a solution from which the trihydrate can be crystallized. americanelements.comsamaterials.com To obtain analytical grade material (≥99.99% trace metals basis), high-purity anhydrous osmium(III) chloride and deionized water are used. avantorsciences.com The crystallization process is carefully controlled to ensure the incorporation of exactly three water molecules per formula unit and to exclude impurities.

Post-crystallization, the material is typically isolated by filtration and may undergo specific drying protocols to remove surface moisture without affecting the waters of hydration. The final product's purity and hydration state are confirmed using analytical techniques such as thermogravimetric analysis (TGA) or Karl Fischer titration to verify the water content. The availability of high-purity grades, including ACS, Reagent, and Technical Grade, underscores the established, albeit often proprietary, nature of these hydration and purification protocols. americanelements.com

Parameter Specification Purpose
Starting MaterialHigh-Purity Anhydrous OsCl₃To minimize metallic and other impurities in the final product.
SolventDeionized WaterTo prevent contamination from dissolved salts or organic matter.
ProcessControlled CrystallizationTo ensure the correct stoichiometry of hydration (trihydrate).
Post-ProcessingSpecific Drying ProtocolsTo remove excess moisture without dehydrating the compound.
Quality ControlTGA, Karl Fischer, Trace Metals AnalysisTo certify the material as analytical grade.

Emerging Synthetic Approaches for this compound

Research into the synthesis of osmium compounds continues to evolve, with a focus on improving efficiency, sustainability, and exploring novel reaction pathways.

Catalytic Recycling of Chlorine Byproducts

The synthesis of osmium(III) chloride via the thermal decomposition of osmium(IV) chloride generates chlorine gas (Cl₂) as a significant byproduct. wikipedia.org In the context of green chemistry and industrial efficiency, the recycling of such byproducts is a critical consideration. While specific literature on the catalytic recycling of chlorine within the osmium chloride synthesis process is not widespread, the principle is well-established in other chemical industries.

Mechanochemical Synthesis Techniques

Mechanochemistry is an emerging field of synthesis that utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of bulk solvents. This technique can lead to the formation of novel phases, reduce reaction times, and provide more environmentally friendly synthetic routes compared to traditional solution-based methods.

While mechanochemical synthesis has been successfully applied to a variety of inorganic and coordination compounds, its application to the synthesis of this compound has not been significantly reported in the literature. The high reactivity and potential for phase changes under mechanical stress make osmium halides potential candidates for this technique. Future research may explore the direct synthesis of anhydrous or hydrated osmium(III) chloride from osmium metal and a chlorine source, or the interconversion of different osmium chloride hydrates, using ball milling or other mechanochemical methods. This represents a frontier in the synthesis of this important compound.

Spectroscopic and Structural Elucidation of Osmium Iii Chloride Trihydrate and Its Derivatives

Advanced Vibrational Spectroscopy Studies (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. For osmium complexes, these methods are particularly useful for identifying the characteristic stretching and bending frequencies of bonds between the osmium center and its ligands. The energies of these vibrations are sensitive to the nature of the ligands, the coordination geometry, and the oxidation state of the central metal ion. In many cases, Raman spectroscopy, especially resonance Raman, can enhance the intensity of metal-ligand vibrations, providing clearer data for these specific modes. rsc.org

Characterization of Osmium-Nitrogen and Osmium-Halogen Stretching Modes

The vibrational frequencies of osmium-halogen (Os-X) and osmium-nitrogen (Os-N) bonds provide direct information about the strength and nature of these coordinate bonds. The Os-Cl stretching mode, ν(Os-Cl), is typically observed in the far-infrared and Raman spectra. For instance, in diosmium tetracarboxylate complexes containing axial chloride ligands, the ν(Os-Cl) band appears in the range of 292–311 cm⁻¹. rsc.org This frequency is relatively insensitive to changes in other parts of the molecule, such as the nature of the carboxylate bridges. rsc.org

In derivatives where nitrogen-containing ligands are present, such as dinitrogen complexes, the Os-N₂ stretching vibration provides insight into the extent of back-bonding from the osmium d-orbitals to the π* orbitals of the dinitrogen ligand. scispace.com The intensity of the N-N stretching vibration has been found to be greater for osmium complexes compared to their ruthenium analogues, suggesting a higher degree of back-donation for osmium. scispace.com For nitrosyl complexes, which feature an Os-NO group, the ν(Os-NO) stretching mode can be reliably assigned using Raman spectroscopy, often aided by DFT calculations. rsc.org

BondComplex TypeVibrational ModeTypical Frequency Range (cm⁻¹)Reference
Os-ClDiosmium Tetracarboxylateν(Os-Cl)292 - 311 rsc.org
Os-NDinitrogen Complexesν(Os-N₂)Data specific to Os-N₂ stretch intensity studies scispace.com
Os-NNitrosyl Complexesν(Os-NO)Assignments confirmed via DFT calculations rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of diamagnetic and paramagnetic compounds in solution. For paramagnetic Os(III) (a d⁵ ion) complexes, the unpaired electron significantly influences the NMR spectrum, causing large shifts and broadening of resonances. acs.org Despite these challenges, ¹H NMR can provide valuable information about the entire molecular structure.

Analysis of Counterion-Dependent Proton Shifts and Secondary Coordination Sphere

The secondary coordination sphere consists of molecules and ions that are not directly bonded to the metal center but are in close proximity, such as counterions and solvent molecules. These entities can influence the electronic environment of the complex through interactions like hydrogen bonding, which in turn affects the NMR chemical shifts. uva.esnih.gov

In ruthenium(III) and osmium(III) ammine complexes, for example, the secondary coordination sphere plays a critical role. acs.org Studies on related iron complexes have demonstrated that the choice of counterion and the presence of hydrogen-bonding interactions within the secondary sphere can significantly impact the properties and reactivity of the metal center. uva.es While specific data on counterion-dependent shifts for osmium(III) chloride trihydrate are not detailed in the provided sources, the principles derived from similar systems suggest that varying the anion (e.g., from chloride to triflate) would likely alter the chemical shifts of protons on the coordinated water molecules and any organic ligands present, reflecting changes in the local electronic and magnetic environment.

Solution-State Stability Studies in Diverse Solvents

The stability of osmium(III) chloride and its derivatives in different solvents is crucial for their use in synthesis and catalysis. sigmaaldrich.comfishersci.dk NMR spectroscopy is an effective method for monitoring the solution-state behavior of these complexes over time. By acquiring NMR spectra in various deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD), one can observe changes that indicate decomposition, ligand exchange, or solvation.

The appearance of new signals or significant changes in the chemical shifts and line widths of existing peaks can signal a chemical transformation. For instance, the substitution of a chloride or water ligand by a solvent molecule would result in a new set of resonances corresponding to the newly formed species. The rate of these changes can provide kinetic information about the stability of the complex in that particular solvent environment. Studies on related ruthenium and osmium bipyridyl complexes have utilized 1D and 2D NMR techniques to fully characterize the species present in solution, demonstrating the power of this method for confirming structural integrity. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Electronic Configuration Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. arxiv.org When analyzing osmium compounds, XPS is particularly valuable for determining the oxidation state of the osmium ion by measuring the binding energies of its core-level electrons, most commonly the Os 4f electrons. researchgate.net

Deconvolution of Os 4f Peaks and Environmental Influence on Electronic Structure

The Os 4f region of an XPS spectrum consists of a spin-orbit split doublet, corresponding to the Os 4f₇/₂ and Os 4f₅/₂ photoelectrons. The binding energies of these peaks are highly sensitive to the oxidation state of the osmium atom; higher oxidation states lead to higher binding energies due to increased electrostatic attraction between the core electrons and the nucleus. researchgate.net

Osmium SpeciesOxidation StateOs 4f₇/₂ Binding Energy (eV)Os 4f₅/₂ Binding Energy (eV)Reference
Metallic OsOs(0)~50.8~53.5 researchgate.net
Osmium(III)Os(III)Expected between Os(0) and Os(IV)Expected between Os(0) and Os(IV)N/A
OsO₂Os(IV)~51.5~54.2 researchgate.net
Higher Os Oxide> Os(IV)~52.5~55.2 researchgate.net

X-ray Diffraction Studies for Molecular and Crystal Structures

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystal. This method provides precise data on bond lengths, coordination geometries, and crystal packing, which are fundamental to understanding the chemical and physical properties of a compound. For osmium(III) chloride and its derivatives, XRD studies have been instrumental in characterizing their complex structures.

While the crystal structure of the parent this compound is foundational, its utility as a precursor allows for the synthesis of a diverse range of organometallic derivatives. wikipedia.org Single-crystal X-ray diffraction is the definitive method for elucidating the intricate structures of these new compounds.

A significant class of derivatives is formed by reacting OsCl₃·3H₂O with pincer-type ligands, such as diphosphines. For instance, high-yield synthesis has produced complexes like OsCl₃{dbf(PiPr₂)₂}, OsCl₃{xant(PiPr₂)₂}, and OsCl₃{xant(PPh₂)₂}. nih.govacs.org The X-ray structures of these pincer complexes have been successfully determined, confirming their molecular architecture. nih.govresearchgate.net

Another important group includes cyclometalated osmium complexes, where a ligand forms a chelate ring by bonding to the osmium center through both a heteroatom and a carbon-hydrogen bond activation. nih.gov The synthesis of these compounds can be more complex than for other transition metals, often requiring specific precursors and conditions. nih.gov X-ray crystallography has been crucial in confirming the structure of various osmacycles, including those derived from precursors like [OsH(Cl)(CO)(PPh₃)₃] and [Os(η⁶-C₆H₆)(μ-Cl)Cl]₂. nih.gov These studies provide unambiguous proof of the C-H bond activation and the resulting metal-carbon bond formation.

Arene-osmium(II) complexes, which can be synthesized from osmium chloride precursors, represent another structurally characterized class of derivatives. mdpi.com Although formally Os(II), their study provides insight into the broader coordination chemistry of osmium. The "piano-stool" geometry is common for these half-sandwich complexes. nih.gov

Single-crystal XRD analysis provides precise measurements of interatomic distances and angles, defining the coordination environment of the central osmium atom. In many Os(III) chloride derivatives, the osmium center adopts a distorted octahedral geometry.

In pincer complexes, the osmium atom is typically coordinated to the donor atoms of the pincer ligand and the chloride ligands. For a PC(sp³)P pincer complex, the crystal structure revealed a pseudo-octahedral arrangement around the Os center with a C(sp³)–Os bond distance of approximately 2.23 Å. acs.org In another study of an Os(III) hydrido complex, the Os-Cl bond length was measured at 2.4557(6) Å. d-nb.info

The table below summarizes representative crystallographic data and interatomic distances for selected osmium(III) derivatives, illustrating the typical coordination environments.

Compound/DerivativeCrystal System / Space GroupCoordination GeometrySelected Interatomic Distances (Å)
PC(sp³)P Osmium Pincer Complex (2) Not SpecifiedPseudo-octahedralC(sp³)–Os: ~2.23
Osmium(III) Hydrido Complex (2) Not SpecifiedDistorted Square-PyramidalOs-Cl: 2.4557(6), Os-N1: 2.120(2)

This table is illustrative and compiled from reported data in the literature. acs.orgd-nb.info "Not Specified" indicates the data was not available in the referenced snippets.

Thermal Analysis Applications: Differential Scanning Calorimetry (DSC) for Thermal Event Mapping

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, dehydration, and decomposition.

For hydrated salts like this compound, DSC is particularly useful for mapping its thermal stability and decomposition profile. The analysis of hydrated metal chlorides often reveals multi-step processes. urfu.ru The first events observed upon heating are typically endothermic peaks corresponding to the loss of water molecules. uc.eduresearchgate.net The dehydration of hydrated metal chlorides can occur in sequential steps, with each step corresponding to the loss of a specific number of water molecules. urfu.rursc.org

In the case of this compound, the decomposition is a critical thermal event. Studies suggest that the decomposition onset occurs at temperatures above 200°C. This process is complex and involves the release of volatile and hazardous products, including hydrogen chloride (HCl) and osmium tetroxide (OsO₄) vapors. The decomposition of the anhydrous Osmium(III) chloride is reported to occur at temperatures greater than 500°C. strem.com A typical DSC thermogram would show endothermic peaks corresponding to the dehydration events, followed by a more complex series of endothermic or exothermic peaks associated with the decomposition of the anhydrous salt.

The table below outlines the expected thermal events for this compound based on DSC analysis.

Thermal EventApproximate Temperature Range (°C)Observation
Dehydration < 200 °CEndothermic peak(s) corresponding to the loss of water of crystallization.
Decomposition > 200 °CComplex endo/exothermic peaks indicating decomposition, with release of HCl and OsO₄.
Anhydrous Decomposition > 500 °CFinal decomposition of the remaining material. strem.com

The temperatures and observations are based on typical behavior for hydrated metal chlorides and specific literature data for osmium compounds. urfu.ruuc.edu

Coordination Chemistry of Osmium Iii Chloride Trihydrate

Formation of Osmium(III) Coordination Complexes: Principles and Reactivity

The formation of coordination complexes from Osmium(III) chloride trihydrate is governed by the principles of ligand substitution. In aqueous solution, the compound exists as an aquo complex, likely [Os(H₂O)₆]³⁺, where the water molecules are directly bonded to the Os(III) center. The subsequent coordination chemistry involves the replacement of these water ligands, and potentially the chloride ions, by other donor molecules.

Ligand Exchange Kinetics and Thermodynamic Parameters

The substitution of ligands on an Os(III) center is a critical aspect of its coordination chemistry. Ligand exchange reactions on transition metal aqua ions can proceed through different mechanisms, primarily categorized as associative (A or Iₐ) or dissociative (D or Iₑ). researchgate.netacs.org In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordination-number intermediate, which then releases the leaving group. Conversely, a dissociative mechanism involves the initial cleavage of a metal-ligand bond to form a lower-coordination-number intermediate, which is then captured by the incoming ligand. researchgate.net

For third-row transition metals like osmium, and particularly for d⁶ ions such as Os(III), ligand exchange processes are generally slow. This inertness can be attributed to the strong metal-ligand bonds and the electronic configuration. For instance, the water exchange rate for the isoelectronic hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, is exceptionally slow, with a residence time for a single water molecule of approximately 300 years. rsc.org This suggests that the ligand exchange on [Os(H₂O)₆]³⁺ is also likely to be a very slow process. The rate of these exchanges is significantly influenced by the charge of the complex and the electronic configuration of the metal center. researchgate.net While detailed quantitative kinetic and thermodynamic data for ligand exchange on the Os(III) aqua ion are not extensively reported, the general behavior points towards a mechanistically complex system with a high activation energy barrier for substitution.

Synthesis and Characterization of Dichlorodihydridoosmium Complexes

This compound is a key starting material for the synthesis of various osmium hydrides, including dichlorodihydridoosmium(IV) complexes. These compounds are significant in catalysis and organometallic chemistry. A direct route involves the reaction of OsCl₃·xH₂O with tertiary phosphine (B1218219) ligands (PR₃) in a hydrogen-donating solvent like boiling 2-propanol. This process leads to the formation of six-coordinate, diamagnetic Os(IV) complexes with the general formula OsH₂Cl₂(PR₃)₂.

For example, the complexes OsH₂Cl₂(P-i-Pr₃)₂ and OsH₂Cl₂(PMe-t-Bu₂)₂ have been synthesized in approximately 80% yield using this method. The reaction involves both the reduction of the solvent to provide the hydride ligands and the coordination of the phosphine ligands, resulting in an oxidation of the metal center from Os(III) to Os(IV). These complexes are characterized by various spectroscopic techniques, with the hydride ligands typically showing characteristic signals in the high-field region of ¹H NMR spectra.

The reactivity of these dichlorodihydridoosmium(IV) complexes highlights their utility. For instance, treatment of OsH₂Cl₂(PMe-t-Bu₂)₂ with carbon monoxide (CO) results in the reductive elimination of H₂, yielding the Os(II) complex trans-OsCl₂(CO)₂(PMe-t-Bu₂)₂.

Arene Complex Formation Through Coordination with Aromatic Ligands

Osmium(III) chloride is a precursor for the synthesis of organometallic arene complexes, which are characterized by a "piano-stool" geometry. A common synthetic method involves the reaction of OsCl₃·nH₂O with a cyclohexadiene derivative in an alcohol solvent. This reaction proceeds via the dehydrogenation of the cyclohexadiene to form the corresponding aromatic arene ligand, which coordinates to the osmium center. This method is analogous to the synthesis of well-known ruthenium arene complexes.

These half-sandwich osmium(II) arene complexes, often with the formula [Os(η⁶-arene)Cl₂]₂, serve as versatile starting materials themselves for further reactions, such as catalytic transfer hydrogenation. For example, cleavage of the chloride bridges allows for the introduction of a wide variety of other ligands to the osmium coordination sphere.

Interactions with Polydentate and Chelating Ligand Systems

The reaction of this compound with polydentate and chelating ligands provides access to highly stable and structurally diverse complexes. The chelate effect, where a ligand binds to a metal ion through multiple donor atoms, results in enhanced thermodynamic stability compared to coordination by analogous monodentate ligands.

POP Pincer Ligands: A notable example is the high-yield synthesis of Os(III) complexes with tridentate POP pincer ligands. These ligands, such as 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(PiPr₂)₂) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (xant(PPh₂)₂), react directly with OsCl₃·3H₂O to form stable, six-coordinate Os(III) complexes of the type OsCl₃{POP}. These reactions demonstrate a straightforward method to create well-defined Os(III) centers with specific coordination geometries. X-ray crystallography has confirmed the structures of several of these complexes.

Table 1: Synthesis of Os(III) Complexes with POP Pincer Ligands from OsCl₃·3H₂O
Pincer Ligand AbbreviationFull Ligand NameResulting Os(III) Complex
dbf(PiPr₂)₂4,6-bis(diisopropylphosphino)dibenzofuranOsCl₃{dbf(PiPr₂)₂}
xant(PiPr₂)₂9,9-dimethyl-4,5-bis(diisopropylphosphino)xantheneOsCl₃{xant(PiPr₂)₂}
xant(PPh₂)₂9,9-dimethyl-4,5-bis(diphenylphosphino)xantheneOsCl₃{xant(PPh₂)₂}

Terpyridine Ligands: Terpyridine, a tridentate N-donor ligand, also reacts with osmium precursors to form robust complexes. The synthesis of bis(terpyridine)osmium(II) complexes can start from OsCl₃. In this procedure, Os(III) is first reduced to Os(II) using a high-boiling-point solvent like ethylene (B1197577) glycol. The terpyridine ligand is then added to coordinate to the Os(II) center, forming the [Os(tpy)₂]²⁺ complex. This highlights how OsCl₃·3H₂O can be used to access oxidation states other than +3 through reductive ligation procedures. The resulting Os(III) form, [Os(tpy)₂]³⁺, can be generated via oxidation of the Os(II) complex and has been studied computationally, showing the expected shorter Os-N bonds due to the higher positive charge on the metal, though this can be modulated by Jahn-Teller effects.

Reactivity with Diverse Ligand Classes and Functional Groups

The reactivity of this compound extends to its use in generating catalytically active species that interact with various functional groups. One significant application is in the hydration of nitriles. While the direct catalyst may be a more complex osmium-hydride species, its synthesis can be traced back to OsCl₃·xH₂O.

In these catalytic systems, the osmium center is believed to coordinate to the nitrogen atom of the nitrile group (R-C≡N). This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. This activation is a key step in the conversion of the nitrile to the corresponding amide (R-C(O)NH₂). For example, the hydration of acetonitrile (B52724) to acetamide (B32628) can be achieved using an osmium-based catalyst system derived from OsCl₃·xH₂O, with yields dependent on catalyst loading and reaction conditions.

Furthermore, Os(III) complexes, such as mer-[OsCl₃(PMe₂Ph)₃], can undergo electrochemically induced ligand substitution reactions. Following a one-electron reduction to a transient Os(II) anion, a chloride ligand is readily lost. The resulting five-coordinate intermediate can be trapped by various ligands such as acetonitrile (MeCN), carbon monoxide (CO), or ethylene (C₂H₄) to form a range of Os(II) complexes. This demonstrates how the reactivity of an Os(III) precursor can be harnessed through redox processes to access different oxidation states and coordination environments.

Stereochemical Aspects and Isomerism in Osmium(III) Complexes

The three-dimensional arrangement of ligands around a central metal ion, known as stereoisomerism, is a fundamental aspect of coordination chemistry. For octahedral complexes, which are common for Os(III), a key type of stereoisomerism is geometrical isomerism.

When an octahedral complex has three identical ligands, two different geometric arrangements are possible:

Facial (fac) isomer: The three identical ligands are located on one triangular face of the octahedron, with bond angles of 90° between them.

Meridional (mer) isomer: The three identical ligands are positioned in a plane that bisects the octahedron (a meridian), with two 90° and one 180° angle between them.

This fac/mer isomerism is particularly relevant for Os(III) complexes derived from OsCl₃·3H₂O. For instance, the reaction of OsCl₃·3H₂O with tridentate POP pincer ligands results in the formation of complexes with a defined meridional geometry, mer-OsCl₃{POP}. In these complexes, the three chloride ligands occupy a meridional plane, and the POP ligand coordinates in the remaining three sites, also in a meridional fashion. This specific stereochemical outcome is dictated by the steric and electronic constraints of the rigid pincer ligand. The flexibility of certain pincer ligands can potentially allow for adaptation between mer and fac coordination modes, influencing the reactivity and catalytic properties of the resulting complexes.


Catalytic Applications of Osmium Iii Chloride Trihydrate in Organic Synthesis

Alkane Oxidation Catalysis: Mechanistic Insights and Regioselectivity

Osmium(III) chloride trihydrate is a recognized catalyst precursor for the oxidation of alkanes, a challenging yet fundamental transformation in organic chemistry. While direct use of the trihydrate salt can be effective, it often serves as a starting material for the generation of more active catalytic species.

The oxidation of alkanes using systems derived from osmium precursors, often in conjunction with an oxidant like hydrogen peroxide (H₂O₂), is thought to proceed through a free-radical mechanism. rsc.org In these reactions, the osmium catalyst is believed to facilitate the decomposition of the oxidant to generate highly reactive hydroxyl radicals (•OH). These radicals are potent enough to abstract a hydrogen atom from an alkane C-H bond, initiating the oxidation cascade. The resulting alkyl radical (R•) can then react with molecular oxygen or other species in the reaction mixture to form oxidized products such as alcohols, ketones, and alkyl hydroperoxides. rsc.orgresearchgate.net

The regioselectivity of these osmium-catalyzed alkane oxidations often reflects the inherent reactivity of the C-H bonds in the substrate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. However, the selectivity can be influenced by the specific osmium species involved and the reaction conditions. For instance, in the oxidation of various linear and branched alkanes catalyzed by a triosmium dodecacarbonyl cluster, the product distribution is consistent with the participation of hydroxyl radicals. rsc.org

The Role of Co-Catalysts and Auxiliary Ligands (e.g., Pyridine (B92270), Hydrogen Peroxide)

The efficiency and selectivity of alkane oxidation reactions catalyzed by osmium species derived from this compound are significantly influenced by the presence of co-catalysts and auxiliary ligands. Hydrogen peroxide is a commonly employed terminal oxidant in these systems. rsc.org

Pyridine is a notable auxiliary ligand that can accelerate the oxidation process. rsc.org The addition of pyridine to a system utilizing a triosmium dodecacarbonyl cluster as the catalyst for the oxidation of alkanes with hydrogen peroxide leads to a significant increase in the reaction rate. rsc.org The exact role of pyridine is multifaceted; it can coordinate to the osmium center, modifying its electronic properties and stability. This coordination can influence the rate of decomposition of hydrogen peroxide to generate the reactive oxygen species responsible for alkane activation.

The interplay between the osmium catalyst, the oxidant, and the auxiliary ligand is crucial for achieving high turnover numbers and frequencies in these challenging oxidation reactions.

Catalysis in Complex Organic Molecule Synthesis and Transformations

This compound is a valuable starting material for the synthesis of more elaborate osmium complexes that catalyze a variety of transformations in the synthesis of complex organic molecules. nih.govwikipedia.org Its utility lies in its ability to serve as a precursor to catalytically active species with tailored reactivity. nih.gov

A pertinent example is the synthesis of an osmium polyhydride complex, OsH₆(PⁱPr₃)₂, which is an effective catalyst for the hydration of aliphatic nitriles to amides. nih.gov This transformation is a key step in the synthesis of many biologically active molecules and industrial chemicals. The active catalyst is prepared from osmium(III) chloride hydrate (B1144303) in a high-yielding procedure. nih.gov This demonstrates how a simple, commercially available osmium salt can be converted into a sophisticated catalyst for a specific and valuable organic transformation.

Enhancement of Reaction Rates and Selectivity in Organic Reactions

The use of catalysts derived from this compound can lead to significant enhancements in both the rate and selectivity of organic reactions. The nitrile hydration catalyzed by the aforementioned osmium polyhydride complex provides a clear illustration of this. nih.gov The catalytic system displays a broad substrate scope, effectively hydrating a range of aliphatic nitriles, including those with challenging steric hindrance, to their corresponding amides with high efficiency. nih.gov

The selectivity of these catalytic systems can be remarkable. For instance, in the osmium-catalyzed aminohydroxylation of olefins, a reaction that installs both an amino and a hydroxyl group across a double bond, the regioselectivity can be controlled by the electronic properties of the substrate and the nature of the nitrogen source. nih.gov This level of control is a hallmark of well-designed catalytic systems and is crucial for the efficient synthesis of complex molecules with defined stereochemistry.

Design Principles for Osmium(III) Chloride-Based Catalysts

The design of effective homogeneous catalysts based on this compound revolves around the strategic selection of ligands that coordinate to the osmium center. These ligands play a pivotal role in modulating the catalyst's stability, reactivity, and selectivity. This compound serves as a convenient entry point for the synthesis of a wide array of osmium complexes with diverse ligand spheres. wikipedia.org

Key design considerations include:

Ligand Donor Properties: The electronic properties of the ligands, whether they are strong sigma-donors, pi-acceptors, or a combination thereof, have a profound impact on the electron density at the osmium center. This, in turn, influences the catalyst's reactivity towards a given substrate.

Steric Hindrance: The steric bulk of the ligands can be tuned to control access to the metal center, which can enhance selectivity by favoring the approach of a specific substrate or by preventing unwanted side reactions.

Chelation: The use of multidentate (chelating) ligands can significantly enhance the stability of the resulting osmium complex, preventing catalyst decomposition under the reaction conditions and often leading to higher catalytic turnovers. The choice of the chelating ligand can have a dramatic effect on the hydrolysis behavior and subsequent reactivity of the complex. acs.org

Chirality: For asymmetric catalysis, the incorporation of chiral ligands is a fundamental design principle. These ligands create a chiral environment around the osmium center, enabling the enantioselective transformation of prochiral substrates.

By systematically varying the ligands, it is possible to fine-tune the properties of the osmium catalyst to achieve the desired outcome for a specific organic transformation.

Kinetic and Mechanistic Investigations of Catalytic Cycles

Understanding the kinetic and mechanistic details of the catalytic cycles involving osmium catalysts is essential for optimizing reaction conditions and for the rational design of new and improved catalysts. While detailed kinetic studies directly on this compound are scarce due to its role as a precursor, investigations into the catalytic cycles of its derivatives provide valuable insights.

A comprehensive study on the hydration of aliphatic nitriles catalyzed by an osmium polyhydride, synthesized from osmium(III) chloride hydrate, revealed a detailed mechanistic pathway. nih.gov The study combined kinetic analysis, isolation of intermediates, and DFT calculations to elucidate the catalytic cycle. The key findings from this study are summarized in the table below:

Mechanistic StepDescription
Catalyst Precursor Activation The initial osmium hexahydride complex reacts with the nitrile and water to form a trihydride osmium(IV) amidate derivative, which is the true catalyst precursor. nih.gov
Ligand Dissociation The amidate ligand undergoes a change in coordination from bidentate to monodentate, creating a vacant coordination site on the osmium center. nih.gov
Nitrile Coordination The nitrile substrate coordinates to the osmium center at the newly created vacant site. nih.gov
Nucleophilic Attack An external water molecule attacks the coordinated nitrile in a concerted manner, facilitated by the amidate ligand, leading to the formation of the amide product. nih.gov
Catalyst Regeneration The amide product is released, and the active catalytic species is regenerated to re-enter the catalytic cycle. nih.gov

The rate of the reaction was found to be proportional to the concentrations of the catalyst precursor, the nitrile, and water. nih.gov This type of detailed mechanistic investigation, which combines experimental and computational methods, is crucial for advancing the field of osmium catalysis.

Kinetic studies on other osmium-catalyzed reactions, such as the oxidation of diols by chloramine-T catalyzed by osmium(VIII), also highlight the importance of understanding the role of each component in the reaction mixture and the nature of the rate-determining step. rsc.org These studies often reveal complex dependencies on the concentrations of the substrate, oxidant, and catalyst, providing a quantitative basis for understanding the reaction mechanism.

Precursor Chemistry and Advanced Materials Science Applications of Osmium Iii Chloride Trihydrate

Synthesis of Advanced Osmium-Based Materials

Osmium(III) chloride trihydrate is a versatile precursor for creating sophisticated osmium-based materials due to its solubility and reactivity. chemimpex.comgoogle.com It is a key starting point for the synthesis of various osmium complexes, which are then used to build materials with specific electronic and chemical properties. wikipedia.orgchemimpex.com

The unique electronic properties of osmium compounds make them valuable in the development of advanced electronic devices. chemimpex.comgoogle.com this compound is utilized in the synthesis of osmium-based materials that are integral to the fabrication of components for such devices. chemimpex.com These materials can exhibit desirable characteristics like high conductivity and stability, which are crucial for next-generation electronics. The ability to form various coordination complexes from osmium(III) chloride allows for the fine-tuning of these electronic properties. chemimpex.commdpi.com Research in this area focuses on creating novel materials with enhanced performance for applications in areas like memory storage, processing, and interconnects.

Osmium-based materials derived from this compound are also employed in the development of advanced chemical sensing technologies. chemimpex.comgoogle.com The ability of osmium complexes to participate in reversible redox reactions is a key feature exploited in electrochemical sensors. mdpi.com For instance, osmium-containing polymers and complexes can be designed to interact with specific analytes, leading to a measurable electrical signal. These sensors can be used for environmental monitoring, industrial process control, and biomedical diagnostics. The versatility of osmium's coordination chemistry, starting from the chloride precursor, enables the creation of a wide array of sensing platforms with high sensitivity and selectivity. chemimpex.com

Role as a Precursor for Controlled Osmium Metal Deposition

This compound can serve as a precursor for the controlled deposition of osmium metal films, which are of interest for various technological applications due to osmium's high density, hardness, and resistance to corrosion. chemimpex.com Techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are employed to create high-purity, uniform osmium coatings.

While osmium tetrachloride has been used for the CVD of osmium films, the use of other osmium precursors is an active area of research to achieve deposition at lower temperatures and with higher efficiency. google.com The development of volatile osmium complexes derived from precursors like Osmium(III) chloride is crucial for these processes. google.com ALD of osmium thin films has been successfully demonstrated using precursors like osmocene, highlighting the potential for precise, conformal coating of complex three-dimensional structures. researchgate.net The choice of precursor is critical in determining the quality and properties of the deposited osmium film.

Table 1: Comparison of Osmium Deposition Techniques

Feature Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD)
Precursor State Gaseous Gaseous
Deposition Mechanism Continuous reaction on substrate Self-limiting surface reactions
Film Conformality Can be challenging for complex geometries Excellent on high-aspect-ratio structures researchgate.net
Thickness Control Dependent on time, temperature, and gas flow Precise, based on the number of cycles researchgate.net
Typical Precursors Volatile metal-organic or halide compounds google.com Volatile and thermally stable precursors researchgate.net

Utilization in the Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable precursor for the synthesis of osmium-containing coordination polymers and, by extension, has potential in the development of Metal-Organic Frameworks (MOFs). chemimpex.com These materials are constructed from metal ions or clusters linked by organic ligands, creating porous structures with a wide range of applications, including gas storage, separation, and catalysis.

A notable example of a coordination compound synthesized from Osmium(III) chloride is the bis(terpyridine)osmium(II) complex. mdpi.com In this synthesis, Osmium(III) chloride is reduced to osmium(II) in the presence of a high-boiling-point solvent like ethylene (B1197577) glycol, which then reacts with the terpyridine ligands. mdpi.com The resulting robust metal-ligand framework showcases the utility of OsCl₃ in accessing specific osmium coordination environments. mdpi.com While the exploration of osmium-based MOFs is less extensive than for other metals, the principles of coordination chemistry suggest that this compound is a promising starting material for designing novel MOFs with unique catalytic or electronic properties.

Synthesis of Osmium-Containing Nanomaterials

The synthesis of osmium-containing nanomaterials is a burgeoning field of research, with this compound serving as a common precursor. nih.gov Osmium nanoparticles exhibit unique catalytic and electronic properties that differ from their bulk counterparts, making them attractive for a variety of applications.

The size and structure of the resulting osmium nanoparticles can be controlled by the choice of precursor and reaction conditions. For instance, the reduction of Osmium(III) chloride in a solution of water and methanol (B129727) at elevated temperatures can produce osmium nanoparticles with sizes in the range of 1.6 ± 0.4 nm. nih.gov The crystalline structure of the nanoparticles, whether face-centered cubic (fcc) or hexagonal close-packed (hcp), can also be influenced by the precursor used. nih.gov Synchrotron X-ray diffraction patterns have been used to characterize the structure of osmium nanoparticles synthesized from OsCl₃. nih.gov These nanomaterials have shown potential as catalysts in various chemical reactions, including hydrogenation and oxidation. nih.gov

Table 2: Synthesis of Osmium Nanoparticles from Osmium(III) Chloride

Precursor Reaction Conditions Resulting Nanoparticle Size Reference
Osmium(III) chloride 100 mM in water (66 vol%) and methanol (33 vol%) at 85°C for one week 1.6 ± 0.4 nm nih.gov

Theoretical and Computational Investigations of Osmium Iii Complexes

Density Functional Theory (DFT) Calculations.acs.orgstrem.com

Density Functional Theory (DFT) has become a important tool in the study of osmium(III) complexes, providing detailed insights into their electronic and structural properties. nih.gov DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, which are crucial for understanding the reactivity and behavior of these compounds. nih.gov

Geometry Optimization and Detailed Electronic Structure Analysis.acs.orgstrem.com

Geometry optimization of osmium(III) complexes using DFT methods reveals that these compounds typically adopt a distorted octahedral geometry. mdpi.com For instance, in osmium(III) complexes with bipyridine and terpyridine ligands, the Os-N bond lengths and the bond angles around the central osmium atom can be precisely calculated. nih.govmdpi.com These optimized structures are often in close agreement with experimental data obtained from X-ray crystallography. nih.gov

The electronic structure of d5 osmium(III) complexes is characterized by a low-spin state (S = 1/2) with five electrons in the t2g orbitals and an empty eg orbital set. mdpi.com This configuration can lead to a weak Jahn-Teller distortion due to the degeneracy of the t2g orbitals. mdpi.com Upon oxidation from Os(II) to Os(III), there is a significant reordering of the electronic energy levels. nih.gov Notably, the highest occupied molecular orbital (HOMO) can shift from being metal-centered in the Os(II) complex to being more ligand-centered in the Os(III) species, particularly with ligands like 4,4'-bipyridine. nih.gov

The distribution of electron density and the character of the molecular orbitals can be analyzed in detail. For example, in bis(terpyridine)osmium(III), the singly occupied molecular orbital (SOMO) is primarily of Os-dxy character. mdpi.com Mulliken spin density analysis further confirms the localization of the unpaired electron. mdpi.com

Computational Simulation of Spectroscopic Data (e.g., NMR, UV-Vis).acs.org

DFT calculations are also employed to simulate spectroscopic data, which aids in the interpretation of experimental spectra. While the provided search results focus more on UV-Vis and other electronic spectroscopies, the principles of using DFT for spectroscopic simulation are broadly applicable. For UV-Vis spectra, DFT can be used to predict excitation energies and oscillator strengths. researchgate.net An approximate approach using Kohn-Sham orbitals and orbital energies from conventional DFT calculations has been shown to generate reasonable UV-Vis spectra for a variety of molecules, with accuracy comparable to time-dependent DFT (TD-DFT) methods. researchgate.net This allows for the assignment of observed electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.strem.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronically excited states of molecules and has become a popular tool for computing properties related to optical absorption and emission spectra. semanticscholar.orgrsc.org It is particularly useful for understanding the complex photophysical behavior of transition metal complexes like those of osmium(III). arxiv.org

Analysis of Metal-to-Ligand Charge Transfer (MLCT) Transitions.strem.com

In the context of osmium complexes, TD-DFT is instrumental in analyzing Metal-to-Ligand Charge Transfer (MLCT) transitions, which are fundamental to their photophysical properties. arxiv.orgacs.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. TD-DFT calculations can predict the energies and intensities of these MLCT bands. arxiv.org For Os(II) complexes, which are closely related to and can be oxidized to Os(III) species, the visible absorption is dominated by MLCT transitions. arxiv.org The energy of these transitions can be tuned by modifying the electronic properties of the ligands. arxiv.org In Os(II) bisterpyridine complexes, the spin-forbidden ³MLCT state can be directly populated from the ground state due to the large spin-orbit coupling of the heavy osmium atom, leading to relatively intense luminescence. arxiv.org TD-DFT can help rationalize the design of osmium complexes with specific photophysical properties for applications such as optical limiting materials. arxiv.org

Elucidation of Intramolecular Energy Transfer Mechanisms.strem.comrsc.org

TD-DFT is also crucial for elucidating intramolecular energy transfer mechanisms in osmium complexes. arxiv.org The photophysical behavior of Os(II) polypyridyl complexes with aromatic hydrocarbon terpyridyl ligands has been studied to understand how intramolecular energy transfer can lead to long-lived excited states. arxiv.org By calculating the energies of the lowest-energy triplet states (³MLCT and ligand-based ³IL states), TD-DFT can help predict the pathways of energy transfer. arxiv.org For instance, in osmium bisterpyridine complexes, the low-lying ³MLCT state requires an even lower triplet ³IL state from the coordinating ligands for efficient energy transfer. arxiv.org

Computational Modeling of Solvent Effects using Continuum Models.strem.com

The influence of the solvent environment on the properties of osmium complexes can be significant. Computational modeling using continuum models, such as the Polarizable Continuum Model (PCM), is a common approach to account for these effects. arxiv.org In this method, the solvent is treated as a continuous dielectric medium surrounding the solute molecule.

DFT calculations performed in the solvent phase, for example using acetonitrile (B52724) as the solvent in the calculations for [Os(tpy)₂]ⁿ⁺ complexes, are used to determine the lowest energy geometries and electronic structures in solution. mdpi.com Time-dependent DFT calculations can also be combined with continuum models to simulate spectroscopic properties in solution. For example, TD-DFT calculations for the ground-state optimized geometry of osmium complexes have been performed including acetonitrile as a solvent using a polarized continuum model. arxiv.org This approach provides a more realistic comparison with experimental data, which are often collected in solution.

Theoretical Prediction of Photophysical and Optical Limiting Properties

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serve as powerful tools for predicting and understanding the photophysical and optical limiting properties of osmium complexes. While specific computational studies on osmium(III) chloride trihydrate are not extensively documented in literature, the principles are well-established through investigations of various Osmium(II) and Osmium(III) coordination complexes. These studies provide a foundational framework for predicting how the electronic structure of these compounds governs their interaction with light.

Computational methods allow for the detailed examination of ground and excited state electronic structures, which is crucial for predicting photophysical behaviors. arxiv.org Geometry optimizations of complexes are typically performed using DFT methods, such as the B3LYP functional, to determine the most stable molecular structures. The accuracy of these optimized structures is often confirmed by ensuring the absence of imaginary vibrational frequencies. arxiv.org

Photophysical Properties

The photophysical properties of osmium complexes, such as absorption and emission spectra, are largely dictated by electronic transitions. TD-DFT calculations are employed to predict these vertical transition energies. arxiv.org For many osmium polypyridyl complexes, the lowest energy electronic transitions are metal-to-ligand charge transfer (MLCT) transitions. arxiv.org Specifically, in certain Os(II) complexes, the lowest singlet-triplet transition involves moving an electron from an Osmium dπ orbital to a ligand π* orbital (dπ → π* MLCT). arxiv.org The energy and intensity of these transitions can be tuned by modifying the electronic properties of the ligands attached to the osmium center. arxiv.org

In a systematic study of luminescent bis(terdentate) osmium(II) complexes, it was observed that increasing the π-acceptor character of the ligands could lead to a red shift in the emission, as seen in the comparison between different complexes in the series. nih.gov However, this trend can be reversed; significant stabilization of the metal-based highest occupied molecular orbital (HOMO) can lead to a larger HOMO-LUMO gap and a counterintuitive blue shift in the optical properties. nih.gov

Theoretical calculations have also been used to rationalize trends in fluorescence quenching. For a series of osmium(II) complexes of porphyrin-phosphane derivatives, calculations revealed non-radiative pathways involving a dark state lower in energy than the emissive state, which is responsible for quenching fluorescence. researchgate.net

TD-DFT calculations have been successfully applied to simulate the absorption spectra of paramagnetic osmium(III) complexes. For a series of fluorinated-thiolate osmium(III) complexes, the calculated spectra showed that Ligand-to-Metal Charge Transfer (LMCT) transitions contributed significantly to the intensities in the visible region, which correlated with the observed colors of the compounds. researchgate.net

Optical Limiting Properties

Optical limiting materials are designed to protect sensors or eyes from damage by intense laser radiation. The mechanism often involves reverse saturable absorption, where the excited state absorption cross-section is much larger than the ground state absorption cross-section. Computational studies are instrumental in identifying candidate molecules for this application.

DFT and TD-DFT calculations support the concept that certain osmium complexes could be effective optical limiting materials. arxiv.org For instance, theoretical modeling of Os(II) complexes with modified terpyridyl ligands suggests their potential for controlling laser power at longer wavelengths. arxiv.org The calculations indicate that in some complexes containing pyrene-vinylene derived terpyridine (pyr-v-tpy) ligands, the lowest-energy transition is significantly localized on the ligand itself. arxiv.org The energy gap between this lowest-energy triplet state and higher-energy MLCT states is a key factor, and its similarity to that in known Ruthenium-based optical limiting materials suggests that these osmium complexes are also promising candidates. arxiv.org

The following table summarizes theoretical data for selected osmium complexes, illustrating the type of information gleaned from computational studies.

ComplexMethodPredicted PropertyFindingCitation
[Os(tpy)2]2+DFT/TD-DFTElectronic TransitionThe spin-forbidden MLCT band is intense due to the large spin-orbital coupling from the heavy osmium atom. arxiv.org
[Os(phen)2(aphen)]2+Comparison with [Os(bpy)3]3+Luminescence Quantum YieldEstimated quantum yield of 0.0029, which is 3.9-fold higher than the reference complex. nih.gov
Fluorinated-Thiolate Osmium(III) ComplexesTD-DFTAbsorption SpectraCalculated spectra show significant contributions from LMCT transitions in the visible region. researchgate.net
Os(II) complexes with pyr-v-tpy ligandsDFT/TD-DFTExcited State CharacterThe lowest-energy transition is largely localized on the pyr-v-tpy ligand, suggesting potential for optical limiting applications. arxiv.org

Redox Chemistry and Electrochemistry of Osmium Iii Chloride Trihydrate

Fundamental Oxidation and Reduction Pathways of Osmium(III) Species

The Osmium(III) ion, with a d⁵ electron configuration in its ground state, is an intermediate oxidation state and can therefore act as either an oxidizing or a reducing agent. chegg.combyjus.com In aqueous solution, it is typically present as the hexachloroosmate(III) anion, [OsCl₆]³⁻.

The fundamental redox pathways involve the transfer of one or more electrons, leading to the formation of various osmium species. These transformations are highly dependent on the chemical environment, including the presence of oxidizing or reducing agents, the nature of the solvent, and the ligands coordinated to the osmium center. nih.govnih.gov

Osmium(III) chloride readily undergoes interconversion to other osmium oxidation states.

Oxidation Pathways:

Oxidation to Osmium(IV): Osmium(III) can be oxidized to Osmium(IV). A notable thermal disproportionation reaction occurs at 500 °C in a vacuum, where Osmium(III) chloride decomposes to yield Osmium(IV) chloride and Osmium(II) chloride. wikipedia.org

Oxidation to Osmium(V): An Os(III)/Os(V) redox couple has been identified as a key part of a catalytic cycle for the dihydroxylation of alkenes, highlighting a pathway to a higher oxidation state. nih.gov

Oxidation to Osmium(VIII): Treatment with potent oxidizing agents, such as nitric acid, can convert Osmium(III) chloride to the highly volatile and reactive Osmium tetroxide (OsO₄), where osmium reaches its highest common oxidation state of +8.

Reduction Pathways:

Reduction to Osmium(II): Osmium(III) can be reduced to Osmium(II). For instance, in the synthesis of certain organometallic complexes, ethylene (B1197577) glycol is used as a reducing agent to convert Os(III) to Os(II) in situ. mdpi.com

Reduction to Osmium(0): Osmium(III) chloride can be reduced to elemental osmium metal using strong reducing agents like zinc or aluminum powder under acidic conditions. Stannous chloride is also an effective reducing agent for this purpose. ucdavis.edu

A summary of these interconversions is presented below:

Initial StateFinal StateReagent/ConditionReaction Type
Os(III)Os(IV) & Os(II)500 °C, vacuumDisproportionation wikipedia.org
Os(III)Os(V)H₂O₂ (in catalytic cycle)Oxidation nih.gov
Os(III)Os(VIII)Strong oxidizing agents (e.g., HNO₃)Oxidation
Os(III)Os(II)Ethylene glycolReduction mdpi.com
Os(III)Os(0)Zinc or AluminumReduction

Cyclic Voltammetry Studies: Electrochemical Behavior in Diverse Media

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. nih.gov For osmium complexes, CV studies reveal how factors like ligand environment and the composition of the supporting electrolyte influence electrochemical properties. nih.gov

The electrochemical behavior of Osmium(III) chloride itself is often studied in the context of its complexes. In aqueous media, the Os(III) ion is typically coordinated by water and chloride ions. The redox behavior of such species is often characterized by proton-coupled electron transfer (PCET) events, where the transfer of an electron is accompanied by the transfer of a proton. researchgate.netresearchgate.net Studies on various osmium complexes show that the electrode processes can be either reaction-controlled or diffusion-controlled, and are strongly affected by the nature of the electrolyte anions and cations, which can alter the structure and swelling of films on modified electrodes. nih.gov

The redox potentials of osmium couples are highly tunable based on the coordinating ligands. This principle is exploited in designing osmium complexes for specific applications, such as mediators in biosensors. nih.gov While specific CV data for OsCl₃·3H₂O in simple aqueous media is not extensively detailed in common literature, studies on related complexes provide valuable insights into the Os(III)/Os(II) and Os(IV)/Os(III) couples.

For example, the redox potential of the Os(III)/Os(II) couple can be significantly altered by ligand substitution. nih.gov This demonstrates the profound effect of the coordination sphere on the electronic properties of the osmium center.

Table of Selected Osmium Complex Redox Potentials

Complex Redox Couple Potential (V vs. Ag/AgCl) Medium
[Os(bpy)₃]³⁺/²⁺ Os(III)/Os(II) +0.628 0.1 M Phosphate Buffer (pH 7.0) nih.gov
[OsCl(Him)(dmbpy)₂]²⁺/⁺ Os(III)/Os(II) -0.006 0.1 M Phosphate Buffer (pH 7.0) nih.gov

bpy = 2,2'-bipyridine; Him = Imidazole; dmbpy = 4,4'-dimethyl-2,2'-bipyridine; py = Pyridine (B92270)

Electrolytic Decomposition Processes for Elemental Osmium and Chlorine Generation

As a soluble metal chloride, Osmium(III) chloride in aqueous solution can be decomposed via electrolysis. americanelements.comamericanelements.com This process involves passing a direct current through the solution, causing reduction at the cathode and oxidation at the anode.

In the electrolysis of an aqueous solution of OsCl₃·3H₂O, metallic osmium is deposited at the cathode, while chlorine gas is liberated at the anode. This method can be used for the recovery or purification of osmium metal.

The specific half-reactions are:

Cathode (Reduction): Os³⁺(aq) + 3e⁻ → Os(s)

Anode (Oxidation): 2Cl⁻(aq) → Cl₂(g) + 2e⁻

Parameters for Electrolytic Decomposition

Parameter Value/Description
Applied Voltage ~5 V (using inert electrodes)
Cathode Product Elemental Osmium (Os)
Anode Product Chlorine Gas (Cl₂)

Investigation of Electron Transfer Mechanisms in Osmium(III) Systems

The mechanism of electron transfer in osmium systems is a subject of detailed investigation, as it underpins their catalytic and electronic properties. These mechanisms can be broadly categorized as inner-sphere, where a bridging ligand facilitates electron transfer, or outer-sphere, where electrons tunnel between reactants without a shared ligand.

In many Osmium(III) systems, particularly in aqueous solutions involving aquo or hydroxo ligands, the mechanism is often a concerted proton-coupled electron transfer (PCET). researchgate.netresearchgate.net In this process, the electron and proton are transferred in a single kinetic step. The oxidation of an Os(II)-aquo complex to an Os(III)-hydroxo complex is a well-documented example of this mechanism. researchgate.net

The nature of the ligands coordinated to the osmium center plays a paramount role. "Redox-active" ligands can themselves be oxidized or reduced, leading to ligand-centered redox events rather than metal-centered ones. uni-goettingen.de For instance, in certain bis(terpyridine)osmium complexes, the Os(II)/Os(III) transition is a metal-centered oxidation, whereas subsequent reduction steps occur on the terpyridine ligands. mdpi.com Furthermore, studies on long-range electron transfer have utilized osmium complexes linked by peptide bridges, demonstrating that rapid electron transfer can occur over significant molecular distances. iaea.org

Bioinorganic Chemistry and Medicinal Applications Research Focus

Osmium(III) Chloride Trihydrate as a Precursor for Biologically Active Osmium Complexes

This compound serves as a crucial starting material for the synthesis of a variety of osmium complexes. wikipedia.org Its significance lies in its ability to be transformed into diverse coordination compounds, including dichlorodihydridoosmium complexes, which are valuable in synthetic chemistry. wikipedia.orgfishersci.comsamaterials.com Researchers utilize this compound to create novel osmium-based compounds that are then investigated for their biological activity. The process often involves reacting the precursor with various organic ligands to produce complexes with specific structural and electronic properties, which are essential for their potential therapeutic effects. mdpi.com

Mechanistic Investigations of Biological Interactions of Osmium(III) Compounds

Understanding how osmium compounds interact with biological systems is fundamental to developing them as therapeutic agents. Research in this area focuses on several key mechanistic aspects.

Hydrolysis Pathways and Formation of Reactive Species in Biological Media

In aqueous biological environments, osmium(III) compounds are known to undergo hydrolysis. This process can lead to the formation of reactive aqua species. The precise nature of these species and their subsequent reactions are critical determinants of the compound's biological activity and potential toxicity. The hydrolysis pathways are complex and can be influenced by factors such as pH and the presence of other coordinating molecules in the biological medium.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

A significant area of investigation is the interaction of osmium(III) compounds with essential biological macromolecules like DNA and proteins. It is believed that the cytotoxic activity of some osmium compounds stems from their ability to bind to DNA, thereby disrupting cellular processes. The interaction with proteins is also a key focus, as it can modulate protein function and is a crucial aspect of the compound's mechanism of action. nih.gov For instance, certain osmium(II) complexes have been shown to act as inhibitors of the HIF-1α–p300 protein-protein interaction, a pathway implicated in cancer. nih.gov The binding of osmium complexes to DNA can occur through various modes, including intercalation, where the complex inserts itself between the base pairs of the DNA helix. nih.gov

Role in Inducing Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The induction of oxidative stress is another proposed mechanism for the biological activity of osmium compounds. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS are highly reactive molecules that can cause damage to DNA, lipids, and proteins, ultimately leading to cell death. nih.gov The generation of ROS can be a consequence of the interaction of osmium compounds with cellular components, particularly within the mitochondria. nih.govnih.gov

Exploration of Metal-Ligand Exchange Kinetics in Physiological Environments

The stability of osmium complexes in physiological environments is a critical factor influencing their biological activity. The kinetics of metal-ligand exchange, which is the rate at which ligands attached to the osmium center are replaced by other molecules in the biological medium, is a key area of study. A stable complex is more likely to reach its intended target intact, while a more labile complex might release the osmium ion or exchange ligands, leading to different biological effects.

Synthesis of Osmium-Based Complexes for Potential Biological Activity

Dichlorodihydridoosmium Complexes in Biological Contexts

This compound is a primary starting material for the synthesis of dichlorodihydridoosmium complex compounds. wikipedia.orgsamaterials.comfishersci.com These complexes are important intermediates in the creation of more elaborate organometallic structures designed for biological activity. Their utility lies in their value as precursors for a variety of arene complexes that form the basis of many advanced therapeutic candidates. wikipedia.org

Development of Osmium Complexes as Photosensitizers for Photodynamic Applications

The unique photophysical properties of osmium complexes have led to their development as advanced photosensitizers (PS) for photodynamic therapy (PDT). nih.govnih.gov PDT is a cancer treatment that uses a photosensitizer, light, and oxygen to create cytotoxic reactive oxygen species that kill cancer cells. nih.gov While historically overlooked due to concerns about toxicity and supposedly suboptimal photophysical properties, recent rational design approaches have produced highly effective osmium-based photosensitizers. nih.gov

A major advantage of these new osmium complexes is their panchromatic nature, meaning they absorb light across a broad spectrum, from ultraviolet to the near-infrared (NIR) region (200-900 nm). nih.govnih.gov This allows for activation with NIR light, which can penetrate deeper into tissues, a significant advantage for treating solid tumors. nih.gov Furthermore, many of these complexes are highly effective in hypoxic (low oxygen) conditions, overcoming a major limitation of traditional photosensitizers that rely heavily on oxygen. nih.govmodulight.comacs.org

The mechanism of action for these osmium photosensitizers can involve both Type I (electron transfer) and Type II (energy transfer to produce singlet oxygen) photoreactions. nih.gov The ability of some osmium complexes to be highly photocytotoxic even at very low oxygen levels suggests a dominant Type I mechanism, which does not require oxygen. nih.govacs.org

Table 2: Properties of Selected Osmium-Based Photosensitizers

Complex Key Features Activation Wavelength Hypoxic Activity Reference
TLD1829 Panchromatic (black absorber), strong resistance to photobleaching. 200-900 nm Effective in hypoxic conditions. nih.gov
Osmium(II) terpyridine complexes Exhibit excellent near-infrared (NIR) emission and long phosphorescence lifetimes. Red light (e.g., 633 nm) Can produce singlet oxygen and oxidize NADH under irradiation. rsc.org

Advanced Analytical Techniques for Tracking Osmium Complexes in Cellular Systems

To understand the novel mechanisms of action of osmium-based drug candidates, it is crucial to determine their fate and distribution within cells. Advanced analytical methods are required to map the localization of these metal complexes at pharmacologically relevant concentrations. researchgate.net Because osmium is not naturally present in the body, it serves as an excellent marker for high-sensitivity imaging studies. researchgate.net

X-ray Fluorescence Microscopy for Intracellular Metal Distribution

Synchrotron X-ray Fluorescence Microscopy (XRFM) has emerged as a powerful tool for mapping the subcellular distribution of elements with high resolution and sensitivity. researchgate.netnih.gov This technique can detect trace elements within a single cell, making it ideal for tracking metallodrugs. researchgate.net

In a key study, a synchrotron X-ray fluorescence nanoprobe (SXRFN) was used to map the distribution of a promising organo-osmium anticancer complex, [(ŋ6-p-cym)Os(Azpy-NMe2)I]+, in human ovarian cancer cells. researchgate.net The high-resolution maps revealed that osmium accumulated significantly in the mitochondria and was notably absent from the nucleus. researchgate.net This finding is critical as it provides direct evidence for a metabolic targeting mechanism that is fundamentally different from the nuclear DNA-targeting of platinum drugs. researchgate.net

The XRFM technique also allows for simultaneous mapping of other biologically important elements. The study showed that the areas of high osmium concentration in the mitochondria were associated with a depletion of calcium. researchgate.net This suggests that the osmium complex disrupts mitochondrial function and induces mobilization of calcium from the endoplasmic reticulum, a known signaling event for initiating cell death. researchgate.net

Table 3: Summary of XRFM Findings for an Organo-Osmium Complex in Cancer Cells

Analytical Technique Element Mapped Cellular Localization Key Finding Reference
Synchrotron X-ray Fluorescence Nanoprobe (SXRFN) Osmium (Os) Mitochondria Osmium accumulates in mitochondria, not the cell nucleus, indicating a non-DNA-targeting mechanism. researchgate.net
Synchrotron X-ray Fluorescence Nanoprobe (SXRFN) Calcium (Ca) Endoplasmic Reticulum / Cytoplasm Osmium localization is correlated with mobilization of intracellular calcium stores. researchgate.net

Future Research Directions and Emerging Paradigms for Osmium Iii Chloride Trihydrate

Development of Environmentally Sustainable Synthetic Routes and Recycling Strategies

The development of environmentally benign synthetic methods and efficient recycling protocols for osmium compounds is becoming increasingly critical due to the element's scarcity and the toxicity associated with some of its compounds, such as osmium tetroxide. rsc.orgnih.gov

Future research in the synthesis of Osmium(III) chloride trihydrate is anticipated to move away from traditional high-temperature chlorination of osmium metal, which can be energy-intensive and may lead to the formation of volatile and highly toxic osmium tetroxide (OsO₄). drew.edunih.gov Green chemistry approaches are being explored, such as mechanochemical synthesis, which can reduce energy consumption and solvent use. capes.gov.br

The recycling of osmium from spent catalysts and other industrial residues is a key area of development. xmu.edu.cn Current strategies often involve complex pyrometallurgical and wet chemical processes to recover osmium, typically by converting it to the volatile OsO₄, which is then separated and purified. acs.org Research is now focusing on more direct and less hazardous recycling routes. Adsorption-based methods using specialized polymers are showing promise for the selective recovery of precious metals, including osmium, from industrial waste streams. illinois.edu Another innovative approach involves the recovery of osmium as catalytically active nanoparticles on polymer supports, such as polypropylene hollow fibers, which can be directly reused in chemical processes. rsc.org

Strategy Description Potential Advantages
Mechanochemical Synthesis Use of mechanical force to induce chemical reactions, reducing the need for high temperatures and solvents.Lower energy consumption, reduced waste generation, potentially safer reaction conditions.
Adsorption Recovery Employing functionalized polymers to selectively bind and recover osmium ions from solution.High selectivity, potential for regeneration and reuse of the adsorbent, applicable to low concentration streams. illinois.edu
Membrane-Based Recovery In-situ reduction of osmium compounds to form nanoparticles on a membrane support for direct reuse.Combines recovery and catalyst preparation, minimizes handling of toxic intermediates. rsc.org
Redox-Cycling Regeneration For supported catalysts, using controlled oxidation and reduction cycles to redisperse sintered osmium nanoparticles.In-situ regeneration of catalyst activity, extending the lifetime of the catalytic material. mdpi.com

Exploration of Novel Ligand Architectures for Tailored Reactivity and Specific Applications

This compound serves as a versatile precursor for the synthesis of a wide range of osmium complexes with tailored properties. drew.eduresearchgate.net The exploration of novel ligand architectures is a vibrant area of research, aiming to fine-tune the electronic and steric properties of the osmium center for specific applications in catalysis, materials science, and medicine.

Pincer Ligands: Pincer ligands, which bind to the metal center through three donor atoms in a meridional fashion, have been shown to confer high stability and unique reactivity to osmium complexes. This compound reacts directly with POP-type pincer ligands (where P represents a phosphine (B1218219) donor and O an oxygen donor) to form stable, well-defined Os(III) complexes. xmu.edu.cnnih.gov The rigid backbone of these ligands can be systematically modified to control the coordination geometry and catalytic activity of the osmium center. xmu.edu.cn These pincer complexes are being investigated for their potential in a variety of catalytic transformations. aip.org

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands in organometallic chemistry due to their strong σ-donating properties and steric tunability. cncb.ac.cn Water-soluble osmium(II) complexes bearing chelating NHC ligands have been synthesized and show promise in hydrogenation and transfer hydrogenation catalysis. mdpi.com While many of these syntheses start from Os(II) precursors, the fundamental principles of NHC coordination are being extended to Os(III) systems, opening avenues for new catalytic applications.

Ligand Type Key Features Potential Applications
POP Pincer Ligands Tridentate coordination, high thermal stability, tunable steric and electronic properties. xmu.edu.cnHomogeneous catalysis, photophysical materials. aip.org
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, high stability of metal-ligand bond, steric bulk can be tailored. cncb.ac.cnCatalysis (e.g., hydrogenation, transfer hydrogenation). mdpi.comspuvvn.edu
Polypyridyl Ligands Strong chelating ability, rich redox chemistry, tunable photophysical properties.Photosensitizers, molecular electronics, anticancer agents. wpmucdn.com
Cyclometalating Ligands Formation of a direct Os-C bond, leading to robust complexes. rsc.orgCatalysis, organic light-emitting diodes (OLEDs), biological applications. rsc.org

Integration of this compound into Hybrid and Composite Material Systems

The integration of osmium species, derived from this compound, into larger material systems is a promising strategy for developing advanced functional materials with unique catalytic, electronic, or mechanical properties.

Osmium Nanoparticles in Polymer Composites: A significant area of research is the development of composite membranes containing osmium nanoparticles embedded within a polymer matrix. xmu.edu.cnscispace.com These materials can be fabricated by the in-situ reduction of an osmium precursor, often derived from osmium tetroxide, on a polymer support like polypropylene hollow fibers. rsc.orgacs.org The resulting osmium nanoparticle-polymer composite membranes exhibit high catalytic activity in redox processes, such as the reduction of p-nitrophenol. rsc.org These composite materials benefit from the high surface area and reactivity of the nanoparticles, combined with the mechanical stability and processability of the polymer support. xmu.edu.cn

Osmium-Based Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline porous materials constructed from metal nodes and organic linkers. novapublishers.com While the use of osmium in MOF chemistry is less explored compared to other metals, the potential to create Os-based MOFs is a compelling future direction. This compound could serve as a precursor for the metal nodes in these frameworks. The resulting materials could exhibit unique catalytic properties, leveraging both the reactivity of the osmium centers and the defined porous structure of the MOF. whiterose.ac.ukosti.gov The development of synthetic strategies to incorporate osmium into stable MOF architectures is a key challenge that, if overcome, could lead to novel materials for gas storage, separation, and heterogeneous catalysis. rsc.org

Material System Description Potential Applications
Polymer-Supported Nanoparticles Osmium nanoparticles dispersed within or on the surface of a polymer matrix. xmu.edu.cnCatalysis in membrane reactors, redox transformations, selective oxidation/reduction. acs.orgscispace.com
Metal-Organic Frameworks (MOFs) Crystalline materials with osmium ions or clusters as nodes connected by organic linkers. novapublishers.comHeterogeneous catalysis, gas storage and separation, chemical sensing. whiterose.ac.uk
Osmium-Doped Hybrid Oxides Osmium species incorporated into the framework of metal oxides like silica or titania.Heterogeneous catalysis with enhanced stability and recyclability.

Advanced Spectroscopic Characterization Techniques for In-Situ and Operando Studies

Understanding the behavior of osmium complexes and materials under reaction conditions is crucial for designing more efficient catalysts and functional materials. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and operando (while the reaction is running) characterization are becoming indispensable tools. cncb.ac.cnnih.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful, element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. wpmucdn.com For osmium-based catalysts, operando XAS can track changes in the oxidation state and coordination environment of the osmium atoms during a catalytic cycle. youtube.comazooptics.com This information is vital for identifying the true active species and understanding reaction mechanisms.

Vibrational Spectroscopy (FT-IR and Raman): In-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, providing insights into ligand coordination, the formation of intermediates, and the nature of surface-adsorbed species. xmu.edu.cn For instance, in-situ FT-IR has been used to study the electrochemically induced coupling of osmium nitrido species. xmu.edu.cnscispace.com Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrational modes of specific parts of a molecule, aiding in the assignment of complex spectra. whiterose.ac.ukrsc.org

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): For osmium complexes immobilized on conductive surfaces, in-situ STM can provide real-space images with molecular resolution under electrochemical control. rsc.orgnih.gov This allows for the direct visualization of how individual molecules are arranged and how they respond to changes in electrode potential. aip.org When combined with scanning tunneling spectroscopy, it is possible to probe the local electronic states of the osmium complexes. nih.gov

Technique Information Obtained Relevance to Osmium(III) Chloride Systems
Operando X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond distances. wpmucdn.comIdentifying the active catalytic species, understanding reaction mechanisms in real-time. youtube.comnih.gov
In-situ FT-IR/Raman Spectroscopy Vibrational modes of ligands and intermediates, surface species. xmu.edu.cnrsc.orgMonitoring ligand exchange, detecting reaction intermediates, studying catalyst-substrate interactions. scispace.com
In-situ Scanning Tunneling Microscopy (STM) Real-space imaging of surface-adsorbed molecules. nih.govVisualizing self-assembled monolayers, studying surface reactions at the molecular level. rsc.org
In-situ UV-Vis Spectroscopy Electronic transitions. xmu.edu.cnTracking changes in the electronic structure of the osmium center during redox processes.

Synergistic Applications in Multimetallic Systems and Supramolecular Assemblies

The incorporation of osmium into multimetallic systems and supramolecular assemblies offers exciting possibilities for creating materials with enhanced or novel properties arising from the synergistic interplay between different components.

Multimetallic Systems: Bimetallic and heterometallic clusters and nanoparticles containing osmium are a major focus of research. acs.org The combination of osmium with other metals can lead to synergistic effects in catalysis, where the activity or selectivity of the bimetallic catalyst is superior to that of the individual metals. researchgate.netmdpi.com For example, the synthesis of mixed-metal cluster complexes of osmium and mercury has been reported, leading to novel wheel-shaped structures with unique electronic properties. acs.orgresearchgate.net this compound can serve as a precursor for the osmium component in the synthesis of these multimetallic systems. The challenge lies in developing rational synthetic routes to control the composition and structure of these complex materials. researchgate.net

Supramolecular Assemblies: Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. Osmium complexes, with their well-defined geometries and tunable properties, are excellent building blocks for supramolecular assemblies. Research in this area includes the formation of self-assembled monolayers (SAMs) of osmium complexes on surfaces. aip.org These organized molecular layers are being investigated for applications in molecular electronics and sensing. The development of osmium-containing supramolecular cages and polygons is another emerging area, with potential applications in host-guest chemistry and drug delivery.

System Type Key Concept Potential Applications
Bimetallic Nanoparticles Synergistic effects between osmium and another metal enhance catalytic performance. researchgate.netmdpi.comEnhanced catalysis (e.g., in fuel cells, organic synthesis), improved selectivity and stability. researchgate.net
Heterometallic Clusters Precisely defined structures containing osmium and other metals. acs.orgresearchgate.netModel systems for understanding catalysis, precursors for novel materials.
Self-Assembled Monolayers (SAMs) Organized layers of osmium complexes on a surface. aip.orgMolecular electronics, sensors, modification of electrode surfaces.
Supramolecular Cages Discrete, multi-component assemblies held by non-covalent bonds.Host-guest chemistry, molecular recognition, encapsulation and delivery.

Q & A

Q. What are the recommended methods for verifying the purity and hydration state of Osmium(III) chloride trihydrate?

Purity analysis should combine inductively coupled plasma (ICP) for trace metal quantification (e.g., 0.73% impurities in a 99.27% pure sample) and X-ray diffraction (XRD) to confirm crystallinity and hydration state . Hydration state discrepancies (e.g., trihydrate vs. anhydrous) can arise from storage conditions; thermogravimetric analysis (TGA) is recommended to quantify water content. Note that CAS numbers vary between the anhydrous (13444-93-4) and trihydrate (135296-80-9) forms, which must be cross-verified .

Q. How should this compound be handled to mitigate its acute toxicity and corrosivity?

Use impervious gloves , tightly sealed goggles, and a chemical fume hood with ≥100 ft/min airflow . Storage requires airtight containers in cool, dry environments to prevent decomposition or moisture absorption. Avoid contact with oxidizing agents to prevent hazardous reactions (e.g., HCl release) . Spills should be neutralized with non-reactive agents (e.g., sodium bicarbonate) and disposed of as hazardous waste .

Q. What are the solubility and stability properties of this compound in aqueous systems?

The compound is water-soluble but decomposes upon heating, releasing HCl and metal oxide fumes . Stability in solution depends on pH and ionic strength; for catalytic applications (e.g., hydrogen evolution reactions), use acidic conditions to minimize hydrolysis . Storage in inert atmospheres (e.g., argon) is advised for long-term stability .

Advanced Research Questions

Q. How can discrepancies in reported osmium content (e.g., 55% Os assay vs. 99% purity) be resolved?

Colonial Metals reports a 55.0% ± 3.0% Os assay, while Aladdin cites 99% purity based on trace metals . This discrepancy arises from differing analytical scopes: Os assay quantifies osmium’s elemental contribution, while purity reflects the absence of foreign metals. Researchers should specify the metric (elemental vs. compositional purity) and use ICP-MS for cross-validation .

Q. What role does this compound play in synthesizing boron-doped osmium aerogels for electrocatalysis?

In hydrogen evolution reactions (HER), OsCl₃·3H₂O acts as a precursor for electron-deficient Os aerogels when reduced with NaBH₄. The chloride ligands facilitate Os-Os bonding, while interstitial boron enhances charge transfer. Optimize reduction kinetics by controlling reactant molar ratios (e.g., OsCl₃:NaBH₄ = 1:5) and pH (2–4) to achieve high surface area (>200 m²/g) catalysts .

Q. How do hydration states impact the electronic structure and reactivity of Osmium(III) chloride?

Hydration stabilizes the Os³⁺ oxidation state via ligand coordination, altering redox potentials. Anhydrous OsCl₃ exhibits higher Lewis acidity, whereas the trihydrate form’s water ligands moderate reactivity. Compare XPS spectra (Os 4f peaks) and cyclic voltammetry in non-aqueous vs. aqueous media to quantify these effects .

Q. What strategies address conflicting decomposition temperatures reported in literature?

Some SDS report decomposition without melting, while others lack data . Use differential scanning calorimetry (DSC) to map thermal profiles. Decomposition onset typically occurs >200°C, releasing HCl and OsO₄ vapors; mitigate risks with scrubbers and controlled atmospheres .

Methodological Notes

  • Contradiction Resolution : Cross-reference CAS numbers and analytical methods when comparing studies .
  • Safety Protocols : Adhere to GHS Hazard Statements H301, H311, and H314 .
  • Advanced Synthesis : For catalytic materials, prioritize precursor purity (>99%) to minimize dopant interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.